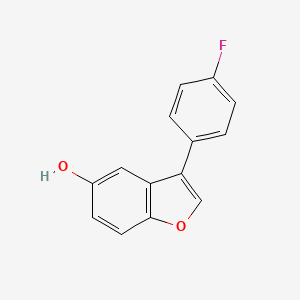

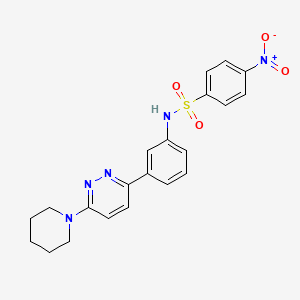

![molecular formula C12H15ClFNO B2794023 6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197056-74-7](/img/structure/B2794023.png)

6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the formula C12H14FNO・HCl . It is primarily used for research and development .

Molecular Structure Analysis

The molecular weight of 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 243.71 . The compound consists of a spiro[indole-3,4’-oxane] core with a fluorine atom at the 6-position .Wissenschaftliche Forschungsanwendungen

Antiviral Research

6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride: has shown promise in antiviral research. Indole derivatives, which include this compound, have been studied for their efficacy against a range of viruses. Specifically, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound in the development of new antiviral medications.

Anti-inflammatory and Anticancer Studies

The indole nucleus, a component of this compound, is a common feature in many synthetic drug molecules with anti-inflammatory and anticancer properties . Research into indole derivatives has revealed various biological activities, making them candidates for the development of new therapeutic agents in these fields.

Antimicrobial and Antitubercular Applications

Indole derivatives are also being explored for their antimicrobial and antitubercular activities. The structural diversity of these compounds allows for the synthesis of numerous derivatives, which can be screened for these specific pharmacological activities .

Antidiabetic and Antimalarial Potential

The broad spectrum of biological activities of indole derivatives extends to antidiabetic and antimalarial effects. Research into these areas could lead to the development of novel treatments for diabetes and malaria, utilizing the pharmacophore of indole-based compounds .

Drug Development and Design

The compound’s role in drug development is significant due to its biological activity. Its incorporation into new pharmacological scaffolds can lead to the creation of drugs with improved efficacy and reduced side effects. The indole nucleus is particularly valuable in medicinal chemistry for its high affinity binding to multiple receptors, which is crucial for the design of drugs with targeted actions .

Safety and Hazards

According to the safety data sheet, if inhaled, the compound may cause discomfort and one should seek fresh air and medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation occurs . In case of accidental ingestion, one should rinse their mouth and seek medical attention .

Zukünftige Richtungen

As 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is primarily used for research and development , its future directions are likely to be determined by the results of ongoing and future studies. It’s possible that it could find use in a variety of applications depending on its properties and the results of these studies.

Eigenschaften

IUPAC Name |

6-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOCUNFWDZCWOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2793956.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)

![2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2793959.png)

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazino)-3-oxopropyl]acetamide](/img/structure/B2793960.png)

![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)